molecular formula C10H28N2OSi2 B1265523 1,3-Bis(3-aminopropyl)tetramethyldisiloxane CAS No. 2469-55-8

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Cat. No. B1265523
CAS RN: 2469-55-8
M. Wt: 248.51 g/mol
InChI Key: GPXCORHXFPYJEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of high purity, high molecular weight α,ω-bis(aminopropyl) polydimethylsiloxanes from 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves a highly effective catalytic process using tetramethylammonium 3-aminopropyl dimethylsilanolate. This process allows for the preparation of silicone diamines with good elastomeric properties by ring-opening polymerization followed by chain extension reactions with diisocyanates (Hoffman & Leir, 1991).

Molecular Structure Analysis

The molecular structure of 1,3-bis(3-aminopropyl)tetramethyldisiloxane and its derivatives has been characterized through various techniques. Single-crystal X-ray diffraction and spectral analysis (FT-IR, 1H NMR) have been instrumental in determining the structure of compounds derived from this chemical, revealing its versatility in forming crystalline salts and complexes (Nistor et al., 2012).

Chemical Reactions and Properties

1,3-Bis(3-aminopropyl)tetramethyldisiloxane undergoes various chemical reactions, forming organofunctional disiloxanes when reacted with aromatic amino compounds. These reactions are influenced by the conditions, leading to novel organofunctional disiloxanes with specific structures (Harabagiu et al., 1995).

Physical Properties Analysis

The compound exhibits remarkable physical properties due to its unique molecular structure. Its hydrophobic bis(propyl)tetramethyldisiloxane moiety combined with hydrophilic groups leads to surface activity, which is crucial for the formation of micelles and aggregates in solution. This behavior has been confirmed through dynamic light scattering and AFM imaging (Nistor et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,3-bis(3-aminopropyl)tetramethyldisiloxane derivatives are significantly influenced by their interaction with various compounds. For example, their reaction with glycidoxypropyl compounds leads to organofunctional disiloxanes, which are valuable in the development of materials with improved performance characteristics (Harabagiu et al., 1995).

Scientific Research Applications

Synthesis and Structural Characterization

  • Formation of Crystalline Salts : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane can form crystalline salts with different counterparts, demonstrating its utility in creating various organic-inorganic structures (Bargan et al., 2020).
  • Catalyst in Polymer Synthesis : This compound serves as an effective catalyst for the ring-opening polymerization of cyclic siloxanes, aiding in the production of high molecular weight silicone diamines (Hoffman & Leir, 1991).

Properties and Applications

  • Thermal and Moisture Stability : The compound exhibits notable thermal and moisture stability, making it suitable for applications requiring these properties (Nistor et al., 2012).
  • Polycondensation of Ferrocene and Siloxane Derivatives : It is used as a monomer in the synthesis of condensation polymers, displaying versatility in polymer chemistry (Cazacu et al., 2006).
  • Surface Activity and Aggregation : The compound shows surface activity and the ability to form micelles and aggregates in solution, which is crucial for applications in materials science and nanotechnology (Nistor et al., 2012).

Material Science

  • Epoxy Resin Modification : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used to modify epoxy resins, enhancing their tensile and impact strengths while influencing their glass transition temperatures (Yilgor & Yilgor, 1998).
  • Viscosity-Molecular Weight Relationship : Its application in the synthesis of aminopropyl-terminated poly(dimethylsiloxane) illustrates its utility in understanding viscosity-molecular weight relationships in polymer science (Wu & Feng, 2001).

Synthesis of Novel Compounds

  • Siloxane-Containing Polyimides : The compound is integral in the synthesis of siloxane-containing thermoplastic polyimides, showcasing its utility in the development of novel materials with specific applications (Maudgal & Clair, 1984).

Safety And Hazards

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a hazardous substance. It causes severe skin burns and eye damage, and is a combustible liquid . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Future Directions

1,3-Bis(3-aminopropyl)tetramethyldisiloxane has been introduced with a molar content of 1%, 2%, and 5% to polyimide to test both the physical and chemical properties of the modified film and the high frequency creeping dielectric strength . The results show that after adding GAPD, the overall functional groups of the material do not change, and the absorption of ultraviolet light increases . The insulation strength of the high frequency creeping surface has been improved, which will increase with larger contents of GAPD .

properties

IUPAC Name

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXCORHXFPYJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044621
Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

CAS RN

2469-55-8
Record name 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2469-55-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxybis((3-aminopropyl)dimethylsilane)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
308
Citations
J Saam, J Speier - The Journal of Organic Chemistry, 1959 - ACS Publications
Primary and secondary amines with silicon hydrides in the presence ofchloroplatinic acid form hydrogen and unidentified products, presumably aminosilanes. 1 With allylamine …
Number of citations: 52 pubs.acs.org
E Yilgor, I Yilgor - Polymer, 1998 - Elsevier
Incorporation of siloxane oligomers with reactive organofunctional terminal groups, such as amine, epoxy and carboxy, into the structure of epoxy networks, provides improvements in …
Number of citations: 63 www.sciencedirect.com
A Soroceanu, M Cazacu, A Nistor, S Shova - Rev. Roum. Chim, 2013 - revroum.lew.ro
Ni(II) AND Zn(II) COMPLEXES WITH A SALEN-TYPE LIGAND DERIVED FROM 1,3-BIS(3-AMINOPROPYL)TETRAMETHYLDISILOXANE Page 1 ACADEMIA ROMÂNĂ Revue …
Number of citations: 11 revroum.lew.ro
A Nistor, A Soroceanu, S Shova, M Cazacu - Journal of Molecular Structure, 2012 - Elsevier
1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate resulted from the reaction between 1,3-bis(3-aminopropyl)tetramethyldisiloxane with a proper transition metal (iron(III) or …
Number of citations: 3 www.sciencedirect.com
Y Oishi, S Nakata, M Kajiyama, M Kakimoto, Y Imai - Polym. J., 1989 - researchgate.net
A considerable number of disiloxane-con-taining condensation polymrs such as polyamides, polyimides, and heterocylic poly-mers has been reported," T" some of which showed good …
Number of citations: 1 www.researchgate.net
MJ Lee, A Sung - Journal of Nanoscience and …, 2020 - ingentaconnect.com
The silicone monomer used in this study contains acrylate group to prepare the hydrophilic polymer. For the polymerization, TMDS (1,3-Bis(3-aminopropyl)tetramethyldisiloxane) was …
Number of citations: 2 www.ingentaconnect.com
Y Oishi, S Nakata, M Kajiyama… - Journal of Polymer …, 1992 - Wiley Online Library
Random and block disiloxane‐containing copolyamides were prepared through one‐ and two‐step procedures, respectively, by the low temperature solution polycondensation in …
Number of citations: 6 onlinelibrary.wiley.com
M Alexandru, M Cazacu, A Arvinte… - European Journal of …, 2014 - Wiley Online Library
The reaction of 2,6‐diformyl‐4‐methylphenol with 1,3‐bis(3‐aminopropyl)tetramethyldisiloxane in the presence of MnCl 2 in a 1:1:2 molar ratio in methanol afforded a dinuclear μ‐…
NS Lee, JA Callow, ME Callow… - Journal of applied …, 2006 - Wiley Online Library
Six films were prepared by phenol‐catalyzed crosslinking of 1,9‐bis(glycidyloxypropyl)decamethylpentasiloxane (I) or 1,9‐bis[glycidyloxypropyl]‐3,5,7‐tris(3′,3′,3′‐trifluoropropyl)…
Number of citations: 2 onlinelibrary.wiley.com
T Aoki, Y Yamamoto, K Shin… - Die Makromolekulare …, 1992 - Wiley Online Library
For oxygen-permselective membranes, high oxygen permeability is the most important requirement. However, the polymers that show high oxygen permeability coefficients (Po,) of …
Number of citations: 13 onlinelibrary.wiley.com

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